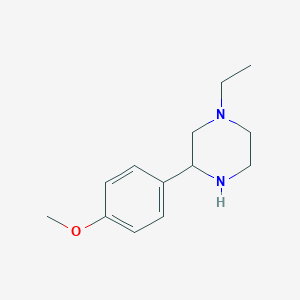

1-Ethyl-3-(4-methoxyphenyl)piperazine

Description

Properties

IUPAC Name |

1-ethyl-3-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-15-9-8-14-13(10-15)11-4-6-12(16-2)7-5-11/h4-7,13-14H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOWRQXCEKRNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-Ethyl-3-(4-methoxyphenyl)piperazine generally involves:

- Starting from piperazine or a substituted piperazine intermediate.

- Selective alkylation of the nitrogen atoms.

- Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.

- Use of bases, phase transfer catalysts, and appropriate solvents to facilitate the reaction.

Alkylation of Piperazine Nitrogens

The key step is the selective alkylation of the piperazine ring nitrogens to introduce the ethyl group on one nitrogen and the 4-methoxyphenyl group on the other nitrogen.

- Ethylation : This is commonly achieved by reacting piperazine with ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions to form 1-ethylpiperazine.

- Arylation with 4-methoxyphenyl group : The 4-methoxyphenyl substituent is introduced by nucleophilic substitution using 4-methoxyphenyl halides or derivatives (e.g., 4-methoxyphenyl chloride or bromide) reacting with the piperazine nitrogen.

Reaction Conditions and Catalysts

- Bases : Potassium carbonate, sodium carbonate, or cesium carbonate are commonly used to deprotonate the piperazine nitrogen and facilitate nucleophilic substitution.

- Phase Transfer Catalysts (PTC) : Tetrabutylammonium bromide or iodide can be employed to enhance the reaction rate, especially in biphasic systems.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred for their ability to dissolve both organic and inorganic components and stabilize reaction intermediates.

Representative Preparation Procedure (Adapted from Related Piperazine Syntheses)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of 1-Ethylpiperazine | Piperazine + ethyl bromide, K2CO3, acetone, reflux, 12-24 h | Alkylation of one nitrogen to introduce ethyl group |

| 2. Arylation with 4-methoxyphenyl group | 1-Ethylpiperazine + 4-methoxyphenyl chloride, K2CO3, tetrabutylammonium bromide, DMF, 60-80°C, 18-24 h | Nucleophilic substitution to attach 4-methoxyphenyl group |

| 3. Workup and Purification | Filtration, solvent evaporation, recrystallization from isopropyl alcohol or ethyl acetate | Isolation of pure 1-Ethyl-3-(4-methoxyphenyl)piperazine |

Detailed Research Findings and Data

While direct literature on 1-Ethyl-3-(4-methoxyphenyl)piperazine is limited, analogous compounds and related piperazine derivatives provide insights into effective preparation methods:

- A patent describing the synthesis of 1-(2-methoxyphenyl)piperazine derivatives highlights the use of potassium carbonate as a base and tetrabutylammonium bromide as a phase transfer catalyst in acetone or DMF solvents, with reaction times around 20 hours and temperatures between 60-80°C. The workup involves filtration of inorganic salts, solvent evaporation, and recrystallization to yield high-purity products with yields around 80%.

- Studies on piperazine-containing drugs show that nucleophilic aromatic substitution (SNAr) and Buchwald–Hartwig amination are common methods to introduce aryl groups onto piperazine nitrogens, often employing palladium catalysts or copper salts for enhanced yields.

- Alkylation reactions using alkyl halides under basic conditions are standard for introducing alkyl groups on piperazine nitrogens, with potassium carbonate and phase transfer catalysts facilitating the process.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Material | Piperazine or substituted piperazine | Commercially available |

| Alkylating Agents | Ethyl bromide or ethyl chloride | For ethyl group introduction |

| Arylation Agents | 4-Methoxyphenyl chloride or bromide | For 4-methoxyphenyl substitution |

| Base | Potassium carbonate, sodium carbonate, cesium carbonate | Deprotonates nitrogen for nucleophilicity |

| Phase Transfer Catalyst | Tetrabutylammonium bromide or iodide | Enhances reaction rate |

| Solvent | Acetone, dimethylformamide (DMF) | Polar aprotic solvents preferred |

| Temperature | 60–80 °C | Moderate heating to drive reaction |

| Reaction Time | 18–24 hours | Monitored by TLC or other analytical methods |

| Workup | Filtration, solvent evaporation, recrystallization | Purification to isolate product |

| Yield | Approximately 70–85% | Depending on exact conditions |

Notes on Optimization and Scale-Up

- Use of phase transfer catalysts significantly improves yields and reaction rates by enhancing the solubility of ionic species in organic solvents.

- Careful control of temperature and reaction time is crucial to minimize side reactions such as over-alkylation or polymerization.

- Purification by recrystallization from isopropyl alcohol or ethyl acetate ensures high purity suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), organic solvents like dichloromethane (CH₂Cl₂) or toluene (C₇H₈)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or other aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-3-(4-methoxyphenyl)piperazine has the molecular formula and is characterized by the presence of a piperazine ring substituted with an ethyl group and a methoxyphenyl moiety. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

Antitumor Activity

Research indicates that derivatives of piperazine, including 1-ethyl-3-(4-methoxyphenyl)piperazine, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various human tumor cell lines, including:

| Cell Line | Type | Activity |

|---|---|---|

| A549 | Non-small lung cancer | Inhibition of cell proliferation |

| SKOV-3 | Ovarian cancer | Cytotoxic effects observed |

| HCT-15 | Colon cancer | Reduced viability |

| SKMEL-2 | Melanoma | Induction of apoptosis |

The mechanism of action appears to involve the disruption of cellular signaling pathways essential for tumor growth and survival .

Neuropharmacology

1-Ethyl-3-(4-methoxyphenyl)piperazine has been studied for its effects on neurotransmitter systems. It has been shown to inhibit the reuptake of monoamine neurotransmitters such as dopamine and serotonin, which is similar to the action of some recreational drugs but with a lower potential for abuse . This property suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Synthesis and Characterization

The synthesis of 1-ethyl-3-(4-methoxyphenyl)piperazine typically involves coupling reactions between appropriate precursors. For example, reactions using ethyl piperazine derivatives with substituted phenolic compounds have been successful in producing this compound with high yields . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of piperazine derivatives, including 1-ethyl-3-(4-methoxyphenyl)piperazine, highlighted its ability to induce apoptosis in cancer cells. The study utilized several assays to measure cell viability and apoptosis markers, demonstrating that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer types .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of neurotransmitter release by 1-ethyl-3-(4-methoxyphenyl)piperazine. The results indicated that this compound could enhance dopamine release while inhibiting reuptake, suggesting its potential as a therapeutic agent for conditions like depression or ADHD .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(4-methoxyphenyl)piperazine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity and preventing the breakdown of neurotransmitters like acetylcholine. This can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in patients with neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives vary widely in biological activity based on substituent patterns. Below is a comparative analysis of 1-ethyl-3-(4-methoxyphenyl)piperazine and structurally related analogs:

Table 1: Key Structural and Pharmacological Comparisons

Key Observations :

Substituent Impact on Receptor Affinity :

- The 4-methoxyphenyl group enhances 5-HT1A affinity across analogs (e.g., MeOPP: Ki ~20 nM; 1-ethyl analog: Ki ~15 nM) .

- Ethyl vs. Hydrogen at N1 : The ethyl group in 1-ethyl-3-(4-methoxyphenyl)piperazine improves metabolic stability compared to MeOPP, which lacks alkylation .

- Bulkier Substituents (e.g., p-iodobenzamidoethyl in p-MPPI) increase 5-HT1A selectivity (Ki ~1.4 nM) but reduce oral bioavailability due to steric hindrance .

Selectivity Profiles :

- Ethyl substitution reduces off-target binding; 1-ethyl-3-(4-methoxyphenyl)piperazine shows >50-fold selectivity for 5-HT1A over D2 receptors, unlike MeOPP (~10-fold) .

- Chlorophenyl derivatives (e.g., 1-(3-chlorophenyl)piperazine) shift activity toward 5-HT2A and antitumor targets but with lower selectivity .

Pharmacokinetic Properties :

- Ethyl-substituted compounds exhibit longer half-lives due to resistance to oxidative dealkylation by enzymes like cytochrome P450 .

- Piperazine rings with electron-withdrawing groups (e.g., trifluoromethyl in Sch-350634) enhance metabolic stability but may reduce CNS penetration .

Mechanistic and Therapeutic Differentiation

Serotonergic Activity :

1-Ethyl-3-(4-methoxyphenyl)piperazine acts as a partial agonist at 5-HT1A receptors, whereas p-MPPI and p-MPPF are pure antagonists . This distinction is critical in depression treatment, where partial agonists (e.g., buspirone analogs) avoid overstimulation.

Abuse Potential :

Oxidative Stability :

The ethyl group resists MnO2-mediated dealkylation better than methyl or propyl substituents, as shown in fluoroquinolone degradation studies . This stability correlates with prolonged in vivo activity.

Biological Activity

1-Ethyl-3-(4-methoxyphenyl)piperazine (EMPP) is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article reviews the biological activity of EMPP, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Ethyl-3-(4-methoxyphenyl)piperazine is a piperazine derivative characterized by an ethyl group and a methoxy-substituted phenyl ring. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly neurotransmitter receptors.

Stimulant and Euphoric Properties

Research indicates that EMPP exhibits stimulant and euphoric effects , similar to other piperazine derivatives. These effects are primarily attributed to its action on the central nervous system (CNS), where it may influence neurotransmitter systems, particularly serotonin and dopamine pathways.

Receptor Interactions

EMPP has been studied for its interactions with various receptors:

- Serotonin Receptors : EMPP acts as an antagonist at serotonin 5-HT2 receptors, which are implicated in mood regulation and anxiety disorders. This antagonistic action may contribute to its potential therapeutic effects in psychiatric conditions .

- Adrenergic Receptors : Some studies suggest that EMPP may also exhibit activity at adrenergic receptors, which are involved in cardiovascular regulation. This could imply potential applications in treating hypertension or related conditions .

In Vivo Studies

In vivo studies have demonstrated that EMPP can cross the blood-brain barrier, indicating its potential efficacy in CNS-related applications. Biodistribution studies revealed that EMPP's metabolites were found in significant quantities in brain regions associated with mood and cognition, such as the hippocampus and frontal cortex .

Structure-Activity Relationship (SAR)

The pharmacological profile of EMPP has been further elucidated through structure-activity relationship (SAR) studies. These studies indicate that modifications to the piperazine ring or the methoxy group can significantly alter the compound's affinity for various receptors. For instance, variations in the position of substituents on the phenyl ring have been shown to enhance or diminish receptor binding affinity .

Comparative Analysis of Biological Activity

To provide a clearer understanding of EMPP's biological activity compared to other similar compounds, the following table summarizes key findings:

Q & A

Q. Basic Research Focus

- High-Performance Liquid Chromatography (HPLC) : Uses internal standards (e.g., p-tolylpiperazine) for precise quantification in hair or plasma samples .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects low-abundance metabolites with high sensitivity .

- Raman microspectroscopy : Non-destructive identification in forensic samples, validated with multivariate analysis (e.g., Linear Discriminant Analysis) .

How does the substitution pattern on the piperazine ring influence receptor binding affinity and selectivity?

Q. Advanced Research Focus

- Positional effects : Para-substituted methoxy groups enhance serotonin receptor (5-HT7R) affinity due to steric and electronic compatibility with hydrophobic binding pockets .

- Electron-withdrawing groups : Halogens (e.g., Cl, F) at ortho positions disrupt hydrogen bonding, reducing carbonic anhydrase inhibition .

- Piperazine vs. piperidine : Piperazine’s nitrogen atoms facilitate stronger hydrogen bonding, whereas piperidine derivatives show lower metabolic stability .

What are the primary metabolic pathways and hepatotoxicity risks associated with 1-Ethyl-3-(4-methoxyphenyl)piperazine?

Q. Basic Research Focus

- Metabolism : Primarily hepatic via cytochrome P450 (CYP) enzymes, producing hydroxylated or demethylated metabolites .

- Hepatotoxicity : In vitro studies in rat hepatocytes show dose-dependent cytotoxicity linked to reactive metabolite formation (e.g., quinone imines) .

- Mitigation : Co-administration of antioxidants (e.g., N-acetylcysteine) reduces oxidative stress in primary hepatocyte models .

How can computational modeling be integrated with crystallographic data to predict supramolecular interactions of piperazine derivatives?

Q. Advanced Research Focus

- Molecular docking : Predicts binding modes to receptors (e.g., 5-HT7R) using crystallographic coordinates from X-ray structures .

- Hydrogen-bond propensity analysis : Identifies stable interactions (e.g., C–H⋯O bonds) in crystal lattices to guide co-crystal design .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., charge distribution) to explain stacking interactions in polymorphs .

What in vitro assays are commonly used to evaluate the cytotoxic potential of 1-Ethyl-3-(4-methoxyphenyl)piperazine derivatives?

Q. Basic Research Focus

- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) to assess viability .

- Carbonic anhydrase inhibition : Spectrophotometric assays quantify IC50 values using 4-nitrophenyl acetate as a substrate .

- Apoptosis markers : Flow cytometry detects Annexin V/propidium iodide staining in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.